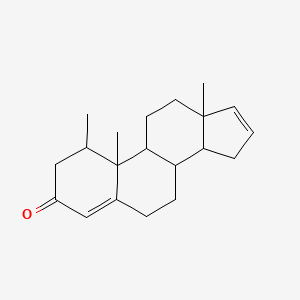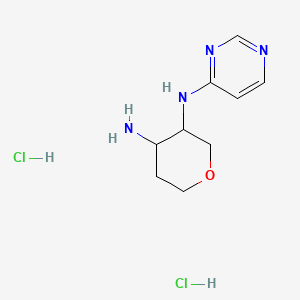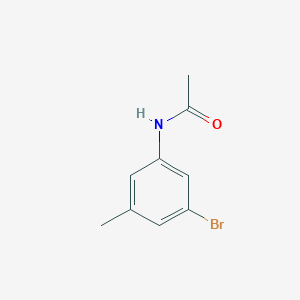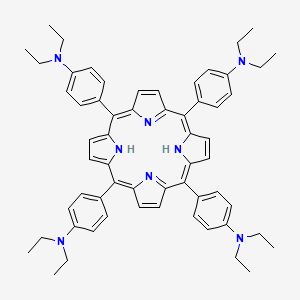
1-Methylandrosta-4,16-dien-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
La síntesis de Delanterona involucra varios pasos, comenzando con la androstenediona. Los pasos clave incluyen:
Metilación: Introducción de un grupo metilo en la posición 1α.
Deshidrogenación: Formación de la estructura 4,16-dieno.
Oxidación: Introducción del grupo cetona en la posición 3.
Análisis De Reacciones Químicas
La Delanterona experimenta varias reacciones químicas, que incluyen:
Oxidación: El grupo cetona puede oxidarse aún más en condiciones oxidantes fuertes.
Reducción: El grupo cetona puede reducirse a un alcohol utilizando agentes reductores como el borohidruro de sodio.
Sustitución: Los dobles enlaces en la estructura 4,16-dieno pueden sufrir reacciones de adición electrófila.
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio y agentes reductores como el hidruro de litio y aluminio. Los principales productos formados a partir de estas reacciones incluyen alcoholes y derivados sustituidos .
Aplicaciones Científicas De Investigación
La Delanterona se ha estudiado principalmente por sus propiedades antiandrogénicas. Sus aplicaciones incluyen:
Química: Utilizado como un compuesto de referencia en el estudio de antiandrógenos esteroideos.
Biología: Investigado por sus efectos en los receptores de andrógenos.
Medicina: Explorado como un posible tratamiento para el acné y otras afecciones relacionadas con los andrógenos.
Industria: Aplicaciones industriales limitadas debido a su falta de comercialización.
Mecanismo De Acción
La Delanterona ejerce sus efectos uniéndose a los receptores de andrógenos, inhibiendo así la acción de los andrógenos como la testosterona. Esta inhibición evita que el receptor de andrógenos active la expresión génica que conduce al acné y otras afecciones relacionadas con los andrógenos. Los objetivos moleculares incluyen el receptor de andrógenos y las vías de señalización asociadas .
Comparación Con Compuestos Similares
La Delanterona es similar a otros antiandrógenos esteroideos como:
Acetato de ciproterona: Otro antiandrógeno esteroideo utilizado en el tratamiento del acné y el hirsutismo.
Espironolactona: Un diurético ahorrador de potasio con propiedades antiandrogénicas.
Flutamida: Un antiandrógeno no esteroideo utilizado en el tratamiento del cáncer de próstata.
En comparación con estos compuestos, la Delanterona es única debido a su estructura específica y la presencia de la configuración 4,16-dieno. su baja eficacia in vivo limita sus aplicaciones prácticas .
Propiedades
Fórmula molecular |
C20H28O |
|---|---|
Peso molecular |
284.4 g/mol |
Nombre IUPAC |
1,10,13-trimethyl-1,2,6,7,8,9,11,12,14,15-decahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C20H28O/c1-13-11-15(21)12-14-6-7-16-17-5-4-9-19(17,2)10-8-18(16)20(13,14)3/h4,9,12-13,16-18H,5-8,10-11H2,1-3H3 |
Clave InChI |
GDONNNQFENTLQC-UHFFFAOYSA-N |
SMILES canónico |
CC1CC(=O)C=C2C1(C3CCC4(C=CCC4C3CC2)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[6-[(2Z)-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]hexanoylamino]azanium;dichloride](/img/structure/B12302216.png)

![1-(4-methoxybenzyl)-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylic acid](/img/structure/B12302220.png)
![3-[3,5-Bis(trifluoromethyl)anilino]-4-[(1,2-diphenyl-2-piperidin-1-ylethyl)amino]cyclobut-3-ene-1,2-dione](/img/structure/B12302226.png)
![rac-1-[(1R,2R)-2-methoxycyclopentyl]piperazine dihydrochloride, trans](/img/structure/B12302233.png)

![3-[5-Chloro-6-[1-(6-methylpyridazin-3-yl)ethoxy]-1,2-benzoxazol-3-yl]propanoic acid](/img/structure/B12302245.png)


![L-Histidine,N-(2-amino-2-carboxy-1-methylethyl)-, [S-(R*,S*)]-(9CI)](/img/structure/B12302276.png)

